5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid
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Overview
Description
5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid: is a compound with the molecular formula C10H20N2O4. It is a derivative of amino acids and is often used in peptide synthesis due to its protective tert-butoxycarbonyl (Boc) group. This compound is significant in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid typically involves the protection of amino groups using the tert-butoxycarbonyl (Boc) group. The process begins with the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions:
Trifluoroacetic acid (TFA): Used for deprotection of the Boc group.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Di-tert-butyl dicarbonate (Boc2O): Used for the protection of amino groups.
Major Products Formed:
Free amine: Formed after deprotection of the Boc group.
Alcohol: Formed after the reduction of the carboxylic acid group.
Scientific Research Applications
Chemistry:
Peptide Synthesis: The compound is widely used in the synthesis of peptides due to its ability to protect amino groups during the reaction.
Biology:
Protein Engineering: It is used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Mechanism of Action
The mechanism of action of 5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the desired peptide .
Comparison with Similar Compounds
(S)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid: Another Boc-protected amino acid used in peptide synthesis.
Boc-Dap-OH: Used in the synthesis of peptides with metal complexing groups.
Uniqueness: 5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of amino groups. This makes it highly valuable in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C12H23NO5 |
---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]pentanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-7-9-17-8-5-4-6-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
YRWOKGRWOVXWDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCCCC(=O)O |
Origin of Product |
United States |
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